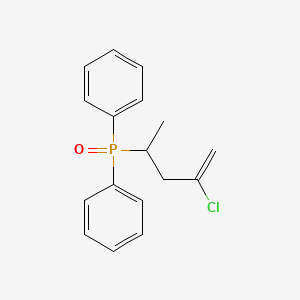
(4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorinated pentenyl group, a diphenyl group, and a lambda5-phosphane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with a chlorinated pentenyl precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorinated pentenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include phosphine oxides, hydroxylated derivatives, and substituted phosphane compounds.
Wissenschaftliche Forschungsanwendungen
(4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Oxan-4-yl)(oxo)diphenyl-lambda~5~-phosphane
- (4-Methoxypent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane
Uniqueness
(4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its chlorinated pentenyl group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89358-48-5 |
|---|---|
Molekularformel |
C17H18ClOP |
Molekulargewicht |
304.7 g/mol |
IUPAC-Name |
[4-chloropent-4-en-2-yl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H18ClOP/c1-14(18)13-15(2)20(19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,1,13H2,2H3 |
InChI-Schlüssel |
LMLHBRNOMPATKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=C)Cl)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




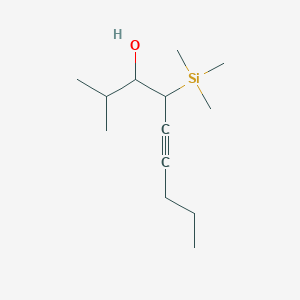
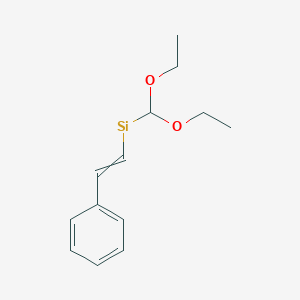
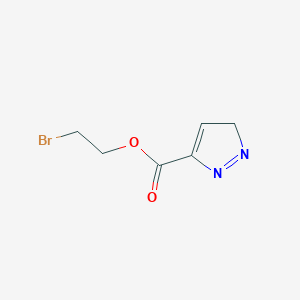


sulfanylidene-lambda~5~-phosphane](/img/structure/B14393005.png)

![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole](/img/structure/B14393013.png)

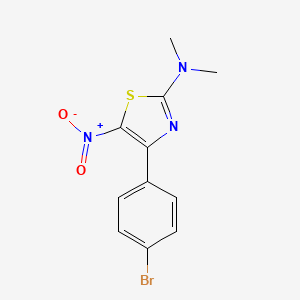
![Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate](/img/structure/B14393030.png)
![[1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate](/img/structure/B14393032.png)
